molecular formula C8H5F2NO4 B2576930 4-(Difluoromethyl)-2-nitrobenzoic acid CAS No. 2248363-57-5

4-(Difluoromethyl)-2-nitrobenzoic acid

Cat. No.: B2576930
CAS No.: 2248363-57-5
M. Wt: 217.128
InChI Key: PYZWKLARWWAPRM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-nitrobenzoic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a benzoic acid derivative. One common method involves the difluoromethylation of a suitable precursor, followed by nitration. The difluoromethylation can be achieved using difluorocarbene reagents, which react with the precursor under specific conditions to introduce the CF2H group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-nitrobenzoic acid
  • 4-(Difluoromethyl)-3-nitrobenzoic acid
  • 4-(Difluoromethyl)-2-aminobenzoic acid

Uniqueness

4-(Difluoromethyl)-2-nitrobenzoic acid is unique due to the specific positioning of the difluoromethyl and nitro groups on the benzoic acid core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(difluoromethyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)4-1-2-5(8(12)13)6(3-4)11(14)15/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWKLARWWAPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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